molecular formula C18H18 B14716115 1,3,6,8-Tetramethylphenanthrene CAS No. 18499-99-5

1,3,6,8-Tetramethylphenanthrene

Cat. No.: B14716115
CAS No.: 18499-99-5
M. Wt: 234.3 g/mol
InChI Key: BDRQYNWVTSUPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetramethylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenanthrene with methylating agents under specific conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions on the phenanthrene ring .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,3,6,8-Tetramethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Tetramethylphenanthrene derivatives with fewer double bonds.

    Substitution: Halogenated or other substituted phenanthrene derivatives.

Scientific Research Applications

1,3,6,8-Tetramethylphenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,6,8-tetramethylphenanthrene involves its interaction with molecular targets and pathways within biological systems. It can intercalate into DNA, affecting gene expression and cellular functions. Additionally, its polycyclic aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Uniqueness: The presence of methyl groups can affect its solubility, melting point, and interactions with other molecules, making it distinct from its analogs .

Properties

CAS No.

18499-99-5

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1,3,6,8-tetramethylphenanthrene

InChI

InChI=1S/C18H18/c1-11-7-13(3)15-5-6-16-14(4)8-12(2)10-18(16)17(15)9-11/h5-10H,1-4H3

InChI Key

BDRQYNWVTSUPPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC3=C(C=C(C=C3C2=C1)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.